molecular formula C15H19N3O3 B2944518 ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate CAS No. 1164548-54-2

ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate

Cat. No. B2944518
CAS RN: 1164548-54-2
M. Wt: 289.335
InChI Key: IMGGVJCJRUVVRX-CXUHLZMHSA-N
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Description

Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate is a chemical compound with potential applications in various fields . It has been used as a reactant for the preparation of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N- (benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .


Synthesis Analysis

The synthesis of indole derivatives, such as ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate, has been a topic of interest in recent years . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .


Molecular Structure Analysis

The molecular structure of ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate is complex, with multiple functional groups contributing to its overall structure . The presence of the indole ring, methoxy groups, and carboxylate ester group play a significant role in its chemical behavior.


Chemical Reactions Analysis

The chemical reactions involving ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate are diverse, given the complexity of its structure . The presence of the indole ring, methoxy groups, and carboxylate ester group can participate in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate include its melting point, boiling point, density, molecular formula, and molecular weight . These properties can influence its behavior in chemical reactions and its interactions with biological systems.

Scientific Research Applications

Chemical Transformations and Synthesis

Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate and related compounds have been studied extensively in the field of chemical transformations and synthesis. For instance, reactions of tetrakis(dimethylamino)ethylene with weak acids have been explored, leading to various products such as dimethylamine, dimethoxydimethylaminomethane, and others, demonstrating the compound's versatility in chemical reactions (Norris, 1972). Additionally, the synthesis and structural analysis of similar compounds, such as dimethyl (Z)-1-[5-dimethylamino-2-methoxy-3-methyl-4(3H)-oxo-6-pyrimidinylamino]-ethylene-1,2-dicarboxylate, have been documented, providing insights into their molecular conformation in the solid state (Low et al., 1996).

Future Directions

The future directions for research on ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in various fields .

properties

IUPAC Name

ethyl 3-(dimethylaminomethylideneamino)-5-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-5-21-15(19)14-13(16-9-18(2)3)11-8-10(20-4)6-7-12(11)17-14/h6-9,17H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGGVJCJRUVVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate

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